2-Cyano-3,5-bis(difluoromethyl)phenolate
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Overview
Description
2-Cyano-3,5-bis(difluoromethyl)phenolate is an organofluorine compound characterized by the presence of cyano and difluoromethyl groups attached to a phenolate ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the transition-metal-catalyzed difluoromethylation, where difluoromethyl groups are incorporated into organic substrates using transition-metal complexes . Reagents such as FSO₂CF₂CO₂TMS, CF₂N₂, and HCF₂SO₂R are known to generate difluorocarbene in neutral or basic conditions, which can then be inserted into various bonds, forming difluoromethylated products .
Industrial Production Methods
Industrial production of 2-Cyano-3,5-bis(difluoromethyl)phenolate may involve large-scale difluoromethylation processes using metal-based catalysts. These methods are designed to be atom-economical and efficient, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3,5-bis(difluoromethyl)phenolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific groups in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include transition-metal catalysts, difluorocarbene precursors, and nucleophiles. Reaction conditions may vary depending on the desired product, but typically involve neutral or basic environments .
Major Products Formed
The major products formed from these reactions include difluoromethylated ethers, amines, cyclopropanes, alkenes, and cyclopropenes .
Scientific Research Applications
2-Cyano-3,5-bis(difluoromethyl)phenolate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Cyano-3,5-bis(difluoromethyl)phenolate involves its interaction with specific molecular targets and pathways. The presence of difluoromethyl groups enhances the compound’s stability and reactivity, allowing it to interact with various biological molecules. These interactions can lead to the modulation of specific pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethylated phenolates and cyano-substituted aromatic compounds. Examples include:
Uniqueness
2-Cyano-3,5-bis(difluoromethyl)phenolate is unique due to the presence of both cyano and difluoromethyl groups, which confer distinct chemical properties and reactivity. This combination makes it particularly valuable in applications requiring high stability and reactivity .
Properties
Molecular Formula |
C9H4F4NO- |
---|---|
Molecular Weight |
218.13 g/mol |
IUPAC Name |
2-cyano-3,5-bis(difluoromethyl)phenolate |
InChI |
InChI=1S/C9H5F4NO/c10-8(11)4-1-5(9(12)13)6(3-14)7(15)2-4/h1-2,8-9,15H/p-1 |
InChI Key |
OARMGJHLEVYKHX-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)F)C#N)[O-])C(F)F |
Origin of Product |
United States |
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